3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine, also known as CPT, is a synthetic compound that has recently been studied for its potential medicinal and pharmacological applications. CPT belongs to the class of heterocyclic compounds, which contain a ring structure composed of at least two different elements. CPT has a unique structure with a pyridine ring and a triazole ring connected by a chlorine atom. It is a versatile compound that has been used for many different applications, including as a ligand for metal complexes, as a corrosion inhibitor, and as an antimicrobial agent.
Scientific Research Applications
Microwave-Assisted Synthesis
A novel series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, including derivatives of 3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine, were synthesized using a microwave-assisted approach. This method provided an efficient synthesis route, with the compounds showing significant in vitro activity against various human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).
Photophysical Properties of Heteroleptic Complexes
In a study investigating heteroleptic Ir(III) complexes, this compound was explored as a ligand. The introduction of various substituents, including fluorine and trifluoromethyl, was found to affect the emission energy and the ordering of the lowest excited triplet states of these complexes. This suggests a potential application in the study of luminescent materials and phosphorescence (Avilov et al., 2007).
Synthesis of Furo[3,2-c]pyridine Derivatives
Research on 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, closely related to this compound, revealed the potential for synthesizing various derivatives. These compounds were synthesized through a multi-step process, offering insights into novel chemical structures and reactions (Bradiaková et al., 2009).
Synthesis of Pyrazolo[4,3-c]pyridines
A study focused on the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, revealing a method for generating these compounds. The approach involved a microwave-assisted treatment of related aldehydes with terminal alkynes, showcasing the compound's role in facilitating complex chemical reactions (Palka et al., 2014).
properties
IUPAC Name |
3-chloro-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-11-6-9(14(16,17)18)7-19-12(11)23-13-20-8-22(21-13)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJRXUACXOFNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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